Cas no 2361826-56-2 (N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide structure
2361826-56-2 structure
商品名:N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide
CAS番号:2361826-56-2
MF:C18H24N2O3
メガワット:316.394764900208
CID:5413845
PubChem ID:145904525

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • EN300-26581438
    • N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
    • Z3359877581
    • 2361826-56-2
    • N-{4-[4-(2-methoxyethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide
    • N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide
    • インチ: 1S/C18H24N2O3/c1-3-17(21)19-16-6-4-15(5-7-16)18(22)20-11-8-14(9-12-20)10-13-23-2/h3-7,14H,1,8-13H2,2H3,(H,19,21)
    • InChIKey: UBJSYNSPVNXNBC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C(N2CCC(CCOC)CC2)=O)C=C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 316.17869263g/mol
  • どういたいしつりょう: 316.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.131±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 518.9±46.0 °C(Predicted)
  • 酸性度係数(pKa): 13.29±0.70(Predicted)

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26581438-0.05g
N-{4-[4-(2-methoxyethyl)piperidine-1-carbonyl]phenyl}prop-2-enamide
2361826-56-2 95.0%
0.05g
$246.0 2025-03-20

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide 関連文献

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamideに関する追加情報

Professional Introduction to N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide (CAS No. 2361826-56-2)

N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide, a compound with the CAS number 2361826-56-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of specific functional groups, such as the amide and piperidine moieties, underscores its versatility and utility in designing novel therapeutic agents.

The molecular framework of N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide incorporates a phenyl ring linked to a propenamide moiety, further modified by a carbonyl group connected to a piperidine ring substituted with a 2-methoxyethyl group. This structural complexity not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its interaction with biological targets. Such structural features are often exploited in the design of molecules that exhibit enhanced binding affinity and selectivity towards specific enzymes or receptors.

In recent years, there has been growing interest in the development of small molecule inhibitors that target kinases and other enzyme families involved in critical signaling pathways. N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide has been identified as a promising candidate in this context due to its ability to modulate the activity of certain kinases. Preliminary studies have demonstrated that this compound can interact with key residues within the active site of target enzymes, thereby inhibiting their catalytic activity. This mechanism of action is particularly relevant in the treatment of cancers and inflammatory diseases, where aberrant kinase activity plays a pivotal role.

The synthesis of N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the amide group and the piperidine moiety are critical steps that influence the compound's overall pharmacological profile. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance the efficiency of production but also facilitate the scalability required for industrial applications.

One of the most compelling aspects of N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide is its potential for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can generate a library of analogs with tailored pharmacological properties. This flexibility is particularly valuable in drug discovery programs, where iterative optimization is often necessary to achieve desired efficacy and safety profiles. The compound's structural diversity also makes it an attractive scaffold for structure-based drug design approaches.

Evaluation of N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide in cellular and animal models has provided insights into its biological activity and potential therapeutic applications. In vitro studies have shown that this compound exhibits inhibitory effects on several kinases, including those implicated in cancer progression. Additionally, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating its clinical potential. These findings support further investigation into its use as a lead compound for developing novel therapeutics.

The integration of computational chemistry techniques has further enhanced the understanding of N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide's interactions with biological targets. Molecular docking simulations have been used to predict binding affinities and identify key interactions between the compound and target proteins. These computational approaches complement experimental data and provide valuable insights into optimizing lead structures for improved potency and selectivity. The use of machine learning algorithms has also been explored to accelerate virtual screening processes and identify novel derivatives with enhanced pharmacological properties.

As research in medicinal chemistry continues to evolve, N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide is poised to play a significant role in addressing unmet medical needs. Its unique structural features and promising biological activity make it a valuable asset in drug discovery efforts aimed at developing treatments for complex diseases such as cancer and inflammation-related disorders. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into clinical applications that benefit patients worldwide.

The future direction of research on N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide will likely focus on expanding its chemical space through innovative synthetic strategies and exploring new therapeutic indications. Advances in biocatalysis and flow chemistry may offer additional opportunities for optimizing production processes while maintaining high standards of quality control. Furthermore, interdisciplinary approaches that combine expertise from chemistry, biology, and pharmacology will be crucial in unlocking the full potential of this compound as a therapeutic agent.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量